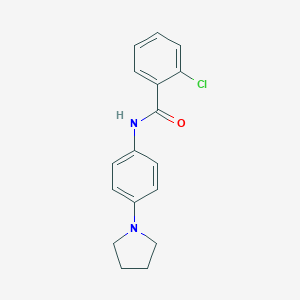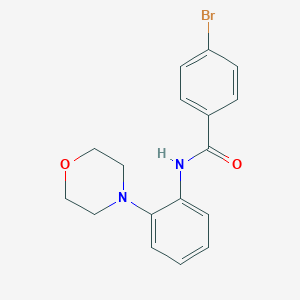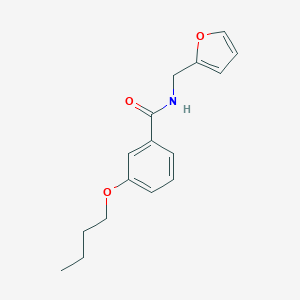
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide, also known as BDBM, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDBM belongs to the class of compounds known as benzamides, which have been shown to exhibit a range of biological activities.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antipsychotic, and anti-inflammatory activities. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect against neuronal damage in various models of neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide is not fully understood, but it is believed to act by modulating various signaling pathways in the body. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has been shown to inhibit the activity of certain enzymes, such as phosphodiesterases, which are involved in cell signaling. It has also been shown to modulate the activity of certain receptors, such as dopamine receptors, which are involved in the regulation of mood and behavior.
Biochemical and physiological effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has also been shown to modulate the release of various neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. In addition, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has been shown to exhibit anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. It has also been shown to exhibit a range of biological activities, making it suitable for use in various research applications. However, there are also limitations to using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, its potential side effects and toxicity have not been fully evaluated.
Orientations Futures
There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide. One area of research is the development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide derivatives that exhibit improved efficacy and reduced toxicity. Another area of research is the evaluation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide in various disease models, such as Alzheimer's disease and Parkinson's disease. In addition, the development of new methods for the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide and its derivatives may lead to the discovery of new compounds with improved biological activities. Overall, the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has the potential to lead to the development of new therapies for a range of diseases.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide involves the reaction of 2-methoxybenzoic acid with 1,3-benzodioxole in the presence of a coupling agent. The resulting intermediate is then reacted with ammonia to yield the final product. The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide has been optimized to produce high yields and purity, making it suitable for use in various research applications.
Propriétés
Formule moléculaire |
C16H15NO4 |
|---|---|
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methoxybenzamide |
InChI |
InChI=1S/C16H15NO4/c1-19-13-5-3-2-4-12(13)16(18)17-11-6-7-14-15(10-11)21-9-8-20-14/h2-7,10H,8-9H2,1H3,(H,17,18) |
Clé InChI |
VVGCVXMDNGFGPP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCCO3 |
SMILES canonique |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B246045.png)
![3-butoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B246046.png)

![3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246049.png)

![N-(3-{[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B246053.png)
![N-{3-[(2-fluorobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B246056.png)
![N-{2-methyl-4-[(3,4,5-trimethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B246059.png)

![N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B246063.png)
![(6Z)-6-[3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-4-phenyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B246064.png)
![2-[(Z)-2-(2,4-dimethoxyphenyl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B246065.png)